4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine
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Overview
Description
4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-6-phenyl-1,3,5-triazine-2-amine with dimethylamine. The reaction is usually carried out in the presence of a base, such as sodium carbonate, in a solvent like dioxane or tetrahydrofuran at elevated temperatures (70-80°C) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazine derivatives, which may have different biological or chemical properties.
Scientific Research Applications
4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which can be explored for their chemical reactivity and properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine involves its interaction with molecular targets in bacterial cells. It is believed to inhibit the activity of DNA gyrase, an essential enzyme for bacterial DNA replication . This inhibition disrupts the replication process, leading to the death of the bacterial cells. The compound’s ability to target DNA gyrase makes it a promising candidate for the development of new antibacterial agents.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: This compound has shown significant antibacterial activity and is structurally similar to 4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine .
4-(4,6-dichloro-1,3,5-triazine-2-yl)amino-benzoic acid: Another triazine derivative with notable antimicrobial properties .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit DNA gyrase sets it apart from other triazine derivatives, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-chloro-N,N-dimethyl-6-phenyl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c1-16(2)11-14-9(13-10(12)15-11)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWOGAHPXAPUSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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